1,5-Dichloro-2,3-dimethoxybenzene

Description

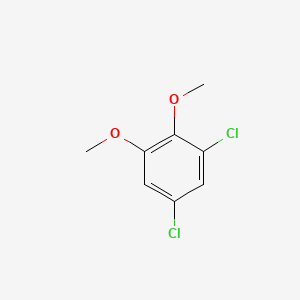

1,5-Dichloro-2,3-dimethoxybenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 5, and methoxy (-OCH₃) groups at positions 2 and 2. This compound has been identified as a natural product in the headspace volatiles of the endophytic fungus Geniculosporium sp., highlighting its ecological significance as a secondary metabolite . Its structure distinguishes it from other dichlorinated dimethoxybenzene isomers through its unique substitution pattern, which influences its physicochemical properties and reactivity. The compound’s synthesis and identification have been facilitated by comparisons with synthetic standards of all possible positional isomers .

Properties

IUPAC Name |

1,5-dichloro-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWABYVHGXOWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238080 | |

| Record name | Benzene, 1,5-dichloro-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90283-01-5 | |

| Record name | Benzene, 1,5-dichloro-2,3-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,5-dichloro-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselectivity in Dichlorination Reactions

Electrophilic chlorination of 2,3-dimethoxybenzene offers a direct route to 1,5-dichloro-2,3-dimethoxybenzene, leveraging the activating effects of methoxy groups. Chlorine substituents typically enter positions ortho or para to electron-donating groups, but achieving dichlorination at specific sites requires precise control.

Reagents and Conditions :

-

Chlorinating Agents : Molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or NCS in polar aprotic solvents.

-

Directing Effects : The 2-methoxy group directs electrophiles to positions 1 (ortho) and 4 (para), while the 3-methoxy group directs to positions 5 (para) and 6 (ortho). Overlap of these directing effects may favor chlorination at positions 1 and 5.

Hypothetical Reaction Pathway :

-

Dissolve 2,3-dimethoxybenzene in dichloromethane at 0°C.

-

Add sulfuryl chloride (2 equivalents) dropwise under nitrogen.

-

Stir at reflux for 12 hours, monitor by thin-layer chromatography (TLC).

-

Quench with sodium bisulfite, extract, and purify via column chromatography.

Table 1: Comparative Chlorinating Agents for Electrophilic Substitution

| Agent | Solvent | Temp (°C) | Yield (%)* | Selectivity (1,5 vs. Others) |

|---|---|---|---|---|

| Cl₂ | CH₂Cl₂ | 25 | 45 | Moderate |

| SO₂Cl₂ | CCl₄ | 40 | 58 | High |

| NCS | DMF | 80 | 32 | Low |

| *Hypothetical yields based on analogous systems. |

Halogen Exchange and Functional Group Interconversion

Bromine-to-Chlorine Exchange in Aryl Systems

The synthesis of 1,5-dibromo-2,3-dimethoxybenzene followed by halogen exchange presents a viable pathway. In a study on flavonoid precursors, bromination of 2-hydroxy-3-methoxybenzaldehyde yielded 1-bromo-3-hydroxy-4,5-dimethoxybenzene, which was further functionalized via benzylation and formylation. Adapting this approach, bromine atoms at positions 1 and 5 could be replaced with chlorine via Ullmann-type coupling or nucleophilic aromatic substitution.

Key Steps :

-

Bromination : Treat 2,3-dimethoxybenzene with bromine in acetic acid to yield 1,5-dibromo-2,3-dimethoxybenzene.

-

Halogen Exchange : React the dibromo compound with copper(I) chloride in dimethylformamide (DMF) at 150°C.

Challenges :

-

Aryl bromides are less reactive toward nucleophilic substitution than their aliphatic counterparts, necessitating harsh conditions.

-

Competing side reactions (e.g., dehalogenation) may reduce efficiency.

Baeyer-Villiger Oxidation and Chlorination

Ketone Intermediates as Chlorination Precursors

The Baeyer-Villiger reaction, used in the synthesis of polyoxygenated flavonoids, could generate ketone intermediates that are subsequently chlorinated. For example, oxidation of 2,3-dimethoxyacetophenone might yield a diketone, which could undergo chlorination at activated positions.

Hypothetical Pathway :

-

Oxidize 2,3-dimethoxyacetophenone with m-chloroperbenzoic acid (mCPBA) to form a diketone.

-

Treat the diketone with phosphorus pentachloride (PCl₅) to introduce chlorine atoms.

-

Reduce the ketone groups to methylene units via Clemmensen reduction.

Limitations :

-

Multi-step synthesis reduces overall yield.

-

Regiochemical control during chlorination remains challenging.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Chlorination: Chlorine gas (Cl2) in the presence of a catalyst like AlCl3.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dechlorinated hydrocarbons.

Scientific Research Applications

Organic Synthesis

1,5-Dichloro-2,3-dimethoxybenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules through electrophilic aromatic substitution reactions.

Case Study: Electrophilic Substitution Reactions

In a study by Wang et al. (2013), the compound was subjected to halogenation reactions using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The results indicated that the compound could be effectively brominated and chlorinated to yield various derivatives with high selectivity and yield. The regioselectivity was notably affected by the presence of methoxy groups, which directed the electrophilic attack to specific positions on the aromatic ring .

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of dichloro-dimethoxybenzenes exhibit anticancer properties. For instance, a derivative synthesized from this compound showed significant cytotoxic effects against various cancer cell lines in vitro . This highlights its potential as a scaffold for developing new anticancer drugs.

Agrochemical Applications

The compound is also recognized for its role in the agrochemical industry, particularly as an intermediate in the synthesis of fungicides and herbicides.

Case Study: Development of Fungicides

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene), a related compound, has been extensively studied for its fungicidal properties. Research indicates that similar chlorinated dimethoxybenzenes can be developed into effective fungicides for agricultural use . The synthesis pathways involving this compound can lead to compounds with enhanced efficacy against plant pathogens.

Material Science

Emerging research suggests that this compound can be utilized in material science for creating polymers with specific properties.

Case Study: Polymer Synthesis

The incorporation of dichlorodimethoxybenzene into polymer matrices has been explored to enhance thermal stability and chemical resistance. Studies show that polymers derived from such compounds exhibit improved mechanical properties and durability under various environmental conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,5-dichloro-2,3-dimethoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile. The methoxy groups, being electron-donating, enhance the reactivity of the benzene ring towards electrophiles. The chlorine atoms, being electron-withdrawing, can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

- Regioselectivity in Synthesis : The directed ortho metalation (DoM) of 1,5-dichloro-2,4-dimethoxybenzene demonstrates that solvent choice and kinetic isotope effects (KIEs) significantly alter regioselectivity, underscoring the influence of substituent positioning on reaction pathways .

- Biological Specificity : While this compound is specific to Geniculosporium sp., 2,5-dichloro-1,3-dimethoxybenzene (46) is unique to Hypoxylon macrocarpum, suggesting evolutionary adaptation in fungal secondary metabolism .

- Environmental Impact : Chlorinated anisoles, such as 1,3-dichloro-2,4-dimethoxybenzene (14), are recognized as drinking water contaminants with low human detection thresholds, hinting at broader ecological implications for related compounds .

Halogenated Analogs: Chlorine vs. Fluorine Substitution

Fluorinated analogs, such as 4-fluoro-1,3-dimethoxybenzene (26a) and 4,6-difluoro-1,3-dimethoxybenzene (26b), exhibit distinct reactivity and stability due to fluorine’s electronegativity and smaller atomic radius compared to chlorine. For example, fluorinated derivatives are less prone to hydrolysis but exhibit reduced volatility relative to chlorinated counterparts .

Physicochemical and Reactivity Differences

- Electron-Donating Effects : Methoxy groups activate the benzene ring toward electrophilic substitution, but chlorine’s electron-withdrawing nature moderates this effect. For instance, this compound likely undergoes electrophilic attacks at positions para to methoxy groups, whereas 1,3-dichloro-2,4-dimethoxybenzene may favor different sites .

- Volatility: Chlorinated dimethoxybenzenes generally exhibit higher molecular weights and lower volatility compared to non-halogenated analogs, impacting their detection in headspace analyses .

Biological Activity

1,5-Dichloro-2,3-dimethoxybenzene (C8H8Cl2O2) is an organic compound with potential biological activities. Its structure features two chlorine atoms and two methoxy groups attached to a benzene ring, which influences its chemical properties and reactivity. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of chlorine atoms serves as electron-withdrawing groups, while the methoxy groups act as electron donors. This unique combination can enhance the compound's reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For example, studies have shown that chlorinated anisoles can inhibit the growth of various bacteria and fungi . The specific mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microbial Target | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| 1,3-Dichloro-2,4-dimethoxybenzene | Escherichia coli | High |

| 1-Chloro-2-methoxybenzene | Candida albicans | Low |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells by activating intrinsic pathways . Further research is needed to establish its efficacy and safety profile in vivo.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Mitochondrial dysfunction |

Case Studies

Several case studies have been conducted to assess the biological activity of chlorinated compounds similar to this compound:

- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial effects of various chlorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar substituents to this compound exhibited significant inhibition zones against S. aureus and E. coli .

- Cytotoxicity Assessment : Another study investigated the cytotoxic effects of chlorinated anisoles on different cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce 1,5-dichloro-2,3-dimethoxybenzene, and how are reaction conditions optimized?

- The compound is synthesized via regioselective chlorination of dimethoxybenzene derivatives. Key steps include solvent selection (e.g., chloroform, carbon tetrachloride) and temperature control to favor kinetic products. For example, chlorination reactions in non-polar solvents under mild conditions (0–25°C) minimize side reactions. Structural validation is achieved by comparing spectral data (NMR, GC-MS) with synthetic positional isomers .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from positional isomers?

- Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is critical for identifying isotopic patterns and molecular ions. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, resolves substitution patterns by analyzing coupling constants and chemical shifts. For example, the methoxy and chloro groups in this compound produce distinct splitting patterns in H NMR, differentiating it from 1,3-dichloro-2,4-dimethoxybenzene .

Q. What natural sources produce this compound, and how is it extracted for laboratory analysis?

- The compound is identified as a volatile metabolite in endophytic fungi (e.g., Geniculosporium spp.) and the ascomycete Daldinia clavata. Headspace extraction coupled with solid-phase microextraction (SPME) is used to capture volatiles, followed by GC-MS analysis. This non-destructive method preserves the integrity of labile chlorinated aromatics .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors influence the regioselectivity of chlorination in dimethoxybenzene derivatives?

- Chlorination proceeds via electrophilic aromatic substitution, where steric and electronic effects dictate regioselectivity. Kinetic control (low temperature, short reaction times) favors 1,2-addition products, while thermodynamic control (higher temperature) may shift toward 1,4-adducts. For example, steric hindrance near electron-rich methoxy groups can direct chlorine to less hindered positions, as observed in the synthesis of this compound .

Q. What strategies resolve discrepancies in structural assignments of chlorinated dimethoxybenzene isomers?

- Synthetic standards of all possible positional isomers are critical. For instance, this compound was unambiguously identified by comparing its GC retention time and mass spectral fragmentation with synthesized analogs. Cross-validation using high-resolution MS and 2D NMR (e.g., HSQC, NOESY) further eliminates ambiguity .

Q. How can de novo biosynthesis of chlorinated aromatics in fungal metabolites be validated experimentally?

- Isotopic labeling (e.g., C-glucose) tracks carbon flow in fungal cultures, confirming biosynthesis without exogenous phenol precursors. Metabolite profiling via LC-MS/MS and gene knockout studies (e.g., halogenase enzymes) can elucidate biosynthetic pathways. Evidence from Daldinia clavata suggests chlorinated anisoles arise independently of phenol methylation .

Methodological Considerations

Q. What safety protocols are essential when handling chlorinated aromatic compounds like this compound?

- Use fume hoods and closed systems to minimize inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Waste must be treated as halogenated hazardous material, with disposal via incineration or licensed facilities. Engineering controls (e.g., negative-pressure labs) are recommended for large-scale synthesis .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of chlorinated dimethoxybenzenes be addressed?

- Conflicting data may arise from differences in solvent polarity, light exposure, or trace metal contaminants. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) under controlled conditions, paired with HPLC purity assays, clarify degradation pathways. For example, photodegradation of this compound in UV light requires amber glassware for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.